N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
This compound features a central acetamide core substituted with three key groups:
- 2-Fluorobenzyl: A fluorinated aromatic group, likely influencing lipophilicity and receptor interactions.
- 2,4,6-Trimethylphenoxy: A sterically hindered phenoxy group, modulating steric and electronic properties.
Properties
Molecular Formula |
C22H26FNO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H26FNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(19-8-9-29(26,27)14-19)12-18-6-4-5-7-20(18)23/h4-7,10-11,19H,8-9,12-14H2,1-3H3 |
InChI Key |
FQYZHWSXZWFNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the fluorobenzyl group: This step involves the reaction of a suitable fluorobenzyl halide with an amine precursor.
Coupling with 2-(2,4,6-trimethylphenoxy)acetic acid: The final step involves the coupling of the intermediate with 2-(2,4,6-trimethylphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfone derivatives, while reduction could yield the corresponding thiol or sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.
Medicine: As a potential drug candidate for the treatment of diseases involving oxidative stress or inflammation.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors involved in oxidative stress or inflammation pathways. The dioxidotetrahydrothiophenyl group could play a role in modulating the redox state of the target, while the fluorobenzyl and trimethylphenoxyacetamide moieties could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- Key Differences: Replaces the 2-fluorobenzyl group with a 4-(dimethylamino)benzyl moiety.
- Molecular weight: 444.6 .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
- Key Differences: Substitutes the 2,4,6-trimethylphenoxy group with a 4-isopropylphenoxy moiety.
- Implications : The isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-(Pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Key Differences : Lacks the tetrahydrothiophene dioxide ring and 2-fluorobenzyl group; features a pyridinylmethyl group.
Functional Analogs
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide)
- Structural Features : Contains a thiazole-pyridyl group instead of the tetrahydrothiophene dioxide and 2-fluorobenzyl.
- Biological Activity : Activates the Nrf2-ARE pathway, protecting against oxidative stress-induced cell death .
- Comparison : The target compound’s sulfone and fluorobenzyl groups may confer distinct metabolic stability or tissue distribution.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Features : Dichlorophenyl and thiazole substituents.
- Biological Relevance : Demonstrates hydrogen-bonding networks in crystal structures, suggesting solid-state stability. Used as a penicillin analog .
Pesticide-Related Acetamides
Compounds like alachlor and pretilachlor () share the acetamide core but feature chloro and alkyl groups tailored for herbicidal activity. These highlight the structural versatility of acetamides but differ significantly in substitution patterns from the target compound .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a tetrahydrothiophene ring, a fluorobenzyl moiety, and a trimethylphenoxy group. Its molecular formula is , and it features significant functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds derived from similar structures have shown potent activity against various cancer cell lines.
- In Vitro Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with structural similarities were tested against MDA-MB-231 and MCF-7 breast cancer cell lines using the MTT assay. The most effective compounds showed IC50 values ranging from 3.79 µM to 6.05 µM, indicating strong cytotoxic effects compared to standard treatments like sorafenib .
- Mechanism of Action : The mechanism often involves the inhibition of PARP enzymes leading to cell cycle arrest at different phases (G0/G1 or G2/M), which is critical for halting cancer cell proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. Some studies suggest that similar thiophene derivatives possess anticonvulsant properties.
- Animal Models : In vivo studies have shown that certain derivatives can protect against seizures in animal models. For example, a related compound demonstrated significant protection in the maximal electroshock (MES) seizure test at specific dosages .
Data Summary Table
| Study | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 3.79 | PARP inhibition |
| Study 2 | MCF-7 | 6.05 | Apoptosis induction |
| Study 3 | MES Seizure Model | 100 mg/kg | Anticonvulsant activity |
Case Study 1: Anticancer Efficacy
In a study focused on breast cancer treatments, researchers synthesized several analogs of this compound. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and showed potential for further development as therapeutic agents against breast cancer.
Case Study 2: Neuropharmacological Evaluation
A separate investigation evaluated the neuropharmacological effects of related thiophene compounds in rodent models. The results indicated that these compounds could significantly reduce seizure frequency and severity when administered prior to induced seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
